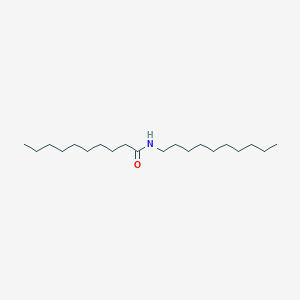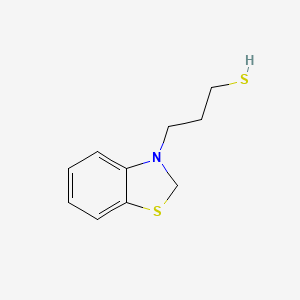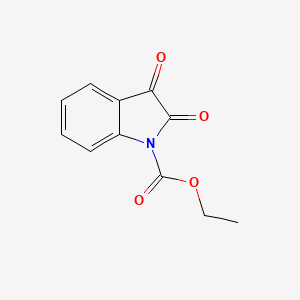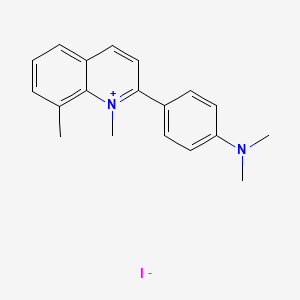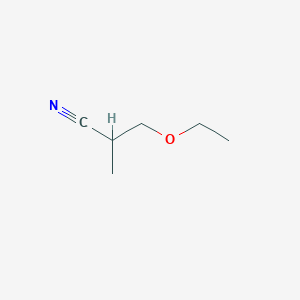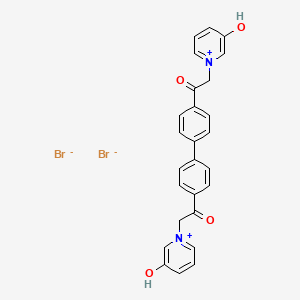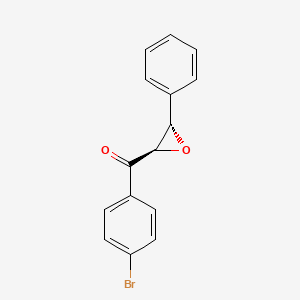
4'-Bromochalcone oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Bromochalcone oxide is a synthetic organic compound belonging to the chalcone family Chalcones are a group of natural and synthetic compounds characterized by the presence of an α,β-unsaturated carbonyl system 4’-Bromochalcone oxide is distinguished by the presence of a bromine atom at the para position of the phenyl ring and an epoxide group in the chalcone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4’-Bromochalcone oxide can be synthesized through the aldol condensation of 4-bromoacetophenone and benzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under alkaline conditions, and the product is isolated by crystallization . The reaction can be carried out using conventional heating or microwave irradiation, with the latter offering a more efficient and faster synthesis .
Industrial Production Methods: In an industrial setting, the synthesis of 4’-Bromochalcone oxide may involve large-scale aldol condensation reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The use of microwave-assisted synthesis can be advantageous in reducing reaction times and improving yields .
Análisis De Reacciones Químicas
Types of Reactions: 4’-Bromochalcone oxide undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chalcones with various functional groups.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Comparison with Other Similar Compounds: 4’-Bromochalcone oxide can be compared with other chalcone derivatives such as:
4’-Chlorochalcone oxide: Similar structure but with a chlorine atom instead of bromine.
4’-Methoxychalcone oxide: Contains a methoxy group instead of bromine.
4’-Nitrochalcone oxide: Contains a nitro group instead of bromine.
Uniqueness: 4’-Bromochalcone oxide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to other chalcone derivatives .
Comparación Con Compuestos Similares
- 4’-Chlorochalcone oxide
- 4’-Methoxychalcone oxide
- 4’-Nitrochalcone oxide
Propiedades
Número CAS |
32157-71-4 |
|---|---|
Fórmula molecular |
C15H11BrO2 |
Peso molecular |
303.15 g/mol |
Nombre IUPAC |
(4-bromophenyl)-[(2R,3S)-3-phenyloxiran-2-yl]methanone |
InChI |
InChI=1S/C15H11BrO2/c16-12-8-6-10(7-9-12)13(17)15-14(18-15)11-4-2-1-3-5-11/h1-9,14-15H/t14-,15-/m0/s1 |
Clave InChI |
JNLVEYCRYFQKCW-GJZGRUSLSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H]2[C@@H](O2)C(=O)C3=CC=C(C=C3)Br |
SMILES canónico |
C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




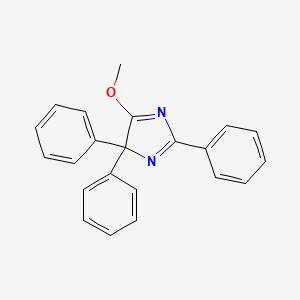
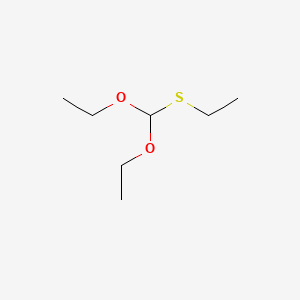
![2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696466.png)
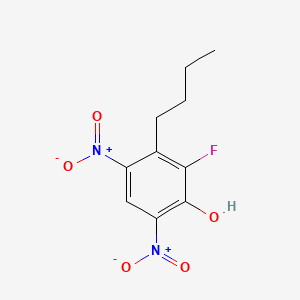

![3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14696491.png)
